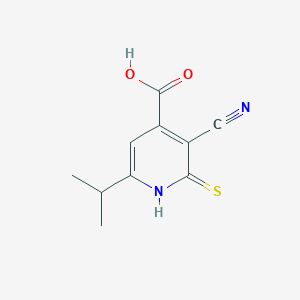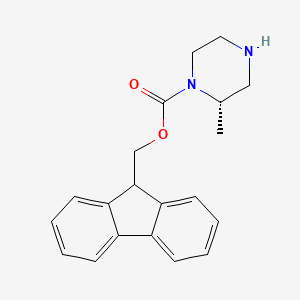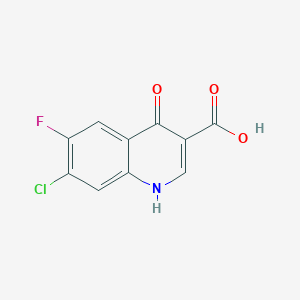
7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as fluoroquinolonic acid, is a chemical compound with the empirical formula C13H9ClFNO3 . It is a bacteriostatic antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria .
Synthesis Analysis
This compound can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
Molecular Structure Analysis
The molecular weight of this compound is 281.67 . The SMILES string representation is OC(=O)C1=CN(C2CC2)c3cc(Cl)c(F)cc3C1=O .
Chemical Reactions Analysis
Being a chlorinated aromatic carboxylic acid derivative, it has acidic properties and can react with bases to form corresponding salts . Under acidic conditions, it may undergo esterification reactions to form ester compounds .
Physical And Chemical Properties Analysis
This compound is a white to light yellow solid . It is soluble in some organic solvents such as ethanol and ether, but insoluble in water . The melting point is 242-245 °C .
Scientific Research Applications
Antibacterial Agent
This compound has been found to exhibit good antibacterial activity against gram-positive standard and resistant strains . It’s particularly effective against Staphylococcus aureus with a MIC range of approximately 2-5 µg/mL .
Fluoroquinolone Derivative
The compound is a fluoroquinolone derivative. Fluoroquinolones are a type of antibacterial drug that have broad-spectrum in-vitro and in-vivo chemotherapeutic efficiency .
Synthon in Drug Synthesis
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is used as a synthon in the large-scale preparation of new 8-nitrofluoroquinolone models .
Intermediate in Ciprofloxacin Hydrochloride Synthesis
This compound is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
Basis for Newer Drugs
Increased prescribing of fluoroquinolones has led to the emergence of fluoroquinolone-resistant bacteria. This necessitates the search for newer drugs with efficacy against resistant strains. The compound serves as a basis for the development of these newer drugs .
Feed Additives
The compound is used in feed additives. These additives contain certain new 7-amino-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-and naphthyridine-3-carboxylic acid compounds that have antibacterial properties .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as fluoroquinolonic acid, is bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolonic acid inhibits the activity of DNA gyrase and topoisomerase IV by binding to their ATP-binding site . This prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . As a result, the bacteria cannot replicate and eventually die .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process . This leads to the cessation of bacterial growth and eventually bacterial death .
Pharmacokinetics
Like other quinolones, it is expected to be well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The inhibition of bacterial DNA replication by fluoroquinolonic acid leads to the death of the bacteria . This makes it an effective bacteriostatic antibiotic against a broad spectrum of Gram-positive and Gram-negative bacteria .
Action Environment
The action of fluoroquinolonic acid can be influenced by various environmental factors. For instance, its solubility and stability can be affected by pH and temperature . Moreover, the presence of divalent cations like Mg2+ and Ca2+ can interfere with its absorption in the gastrointestinal tract . Therefore, these factors should be considered when using fluoroquinolonic acid as an antibiotic .
properties
IUPAC Name |
7-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO3/c11-6-2-8-4(1-7(6)12)9(14)5(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPLBBILFCVNAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)NC=C(C2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




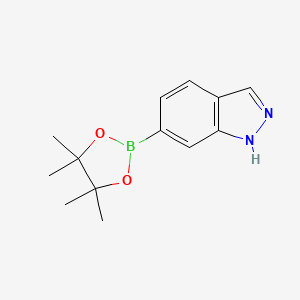
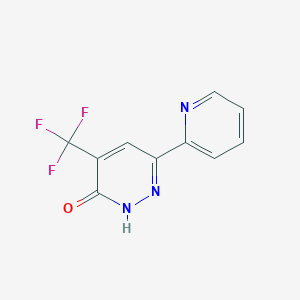

![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6593952.png)
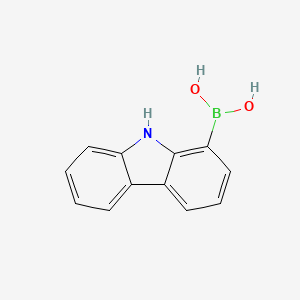
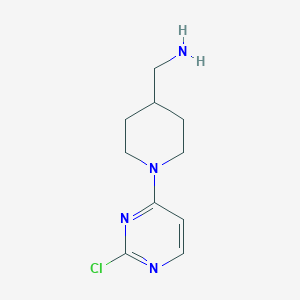
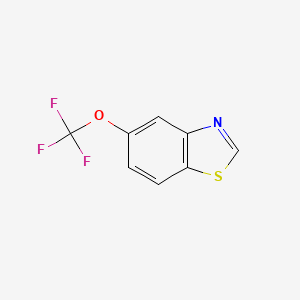

![5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B6593965.png)

![tert-Butyl 2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B6593973.png)
